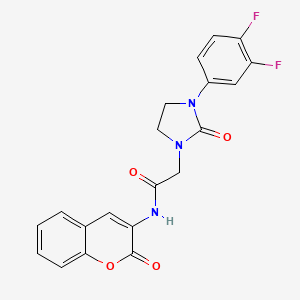

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a useful research compound. Its molecular formula is C20H15F2N3O4 and its molecular weight is 399.354. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide (CAS Number: 1251557-56-8) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F2N3O3S, with a molecular weight of approximately 355.4 g/mol. The structure includes an imidazolidinone core, a difluorophenyl group, and a chromenone moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅F₂N₃O₃S |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 1251557-56-8 |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The imidazolidinone structure is known to exhibit various activities including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Anticancer Properties : The chromenone moiety is associated with anticancer activities, particularly against breast cancer cell lines like MCF-7 .

- Antioxidant Effects : Research indicates that compounds with similar frameworks can scavenge free radicals, contributing to their protective effects against oxidative stress .

Biological Activity Studies

Recent studies have investigated the biological activity of related compounds and derivatives. For example:

- Anticancer Activity : A study reported that coumarin derivatives exhibited potent activity against MCF-7 cells with IC50 values ranging from 0.47 μM to 16.1 μM . Although specific IC50 values for the target compound are not yet published, its structural similarity suggests potential effectiveness.

- Antioxidant Activity : The antioxidant capacity was assessed using DPPH and FRAP assays. Compounds derived from similar classes demonstrated IC50 values for DPPH scavenging between 0.66 mM and 1.75 mM . This indicates that the target compound may also possess significant antioxidant properties.

- Antimicrobial Testing : Related sulfonamide derivatives were evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria using agar dilution methods. None showed activity below 100 μM compared to ciprofloxacin, suggesting that further optimization may be needed for enhanced efficacy .

Case Studies

Several studies have highlighted the biological potential of compounds structurally related to this compound:

- Study on Coumarin Derivatives : A range of coumarin derivatives were synthesized and tested for their anticancer properties against various cell lines, revealing promising results that could be extrapolated to our compound due to structural similarities .

- Synthesis and Characterization : Research focusing on the synthesis of related imidazolidinone compounds has provided insights into their chemical reactivity and potential biological applications .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with imidazolidinone cores can exhibit anticancer properties. The presence of the difluorophenyl group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar moieties have been reported to exhibit significant antibacterial and antifungal effects. Investigations into the mechanism of action reveal that these compounds may disrupt microbial cell membranes or inhibit essential enzymatic processes .

Enzyme Inhibition Studies

The compound can serve as a lead structure for developing enzyme inhibitors. For instance, derivatives of coumarin linked with acetamides have been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The acetamide moiety may enhance binding affinity to the active site of AChE, making it a candidate for further investigation in neuropharmacology .

Molecular Docking Studies

Molecular docking studies can elucidate the binding interactions of this compound with various biological targets. Such studies help predict the compound's efficacy and selectivity as an inhibitor, providing insights into its potential therapeutic applications .

Synthesis of Complex Molecules

This compound can act as a building block in synthetic organic chemistry. Its unique structure allows it to participate in reactions leading to more complex molecules, which are essential in drug development and material science .

Reagent in Organic Synthesis

Due to its functional groups, the compound can be used as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for chemists looking to synthesize novel compounds with desired properties .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of imidazolidinone derivatives, researchers synthesized several analogs of 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting the potential of this compound class in oncology .

Case Study 2: Enzyme Inhibition Mechanism

A study focusing on enzyme inhibition demonstrated that derivatives of the compound could effectively inhibit AChE activity. Kinetic assays revealed that some derivatives acted as mixed-type inhibitors, providing insights into their mechanism of action and potential use in treating Alzheimer's disease .

Analyse Des Réactions Chimiques

Acetamide Bridge Formation

The acetamide linker (–CH₂CONH–) is introduced via alkylation or acylation. Key methodologies include:

Alkylation of Amines

Reaction of 3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl acetic acid with 3-amino-2H-chromen-2-one in the presence of coupling agents:

-

Coupling agents : EDCI/HOBt or DCC/DMAP.

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

Multi-Component Reactions

A green protocol using deep eutectic solvents (DES) facilitates one-pot synthesis of coumarin-acetamide derivatives:

-

Reactants : 4-hydroxycoumarin, aldehyde, and amide.

-

Catalyst : Choline chloride/urea DES.

-

Conditions : 80°C, 2–3 hours.

Coumarin Functionalization

The 2-oxo-2H-chromen-3-yl group is synthesized via Pechmann condensation or modified Knoevenagel reactions:

Pechmann Condensation

-

Reactants : Resorcinol and β-keto esters (e.g., ethyl acetoacetate).

-

Catalyst : Concentrated H₂SO₄ or ionic liquids.

Coumarin-Acetamide Coupling

Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate intermediates undergo hydrazinolysis followed by condensation:

-

Hydrazinolysis : Reaction with hydrazine hydrate (80°C, ethanol).

-

Condensation : Benzaldehyde in acetic acid (reflux, 6 hours) .

Key Reaction Data

DES Activation

DES enhances reactivity via hydrogen bonding, polarizing carbonyl groups in coumarin and amide reactants, accelerating nucleophilic attack .

Coupling Reaction Pathway

-

Step 1 : Activation of carboxylic acid (imidazolidinone-acetic acid) with EDCI.

-

Step 2 : Nucleophilic acyl substitution by 3-amino-2H-chromen-2-one .

Stability and Reactivity

-

Hydrolysis susceptibility : The acetamide bond is stable under neutral conditions but hydrolyzes in strong acidic/basic media.

-

Photoreactivity : The coumarin moiety undergoes [2+2] cycloaddition under UV light .

Comparative Analysis of Catalysts

| Catalyst | Reaction Time | Yield | Reusability |

|---|---|---|---|

| DES (choline chloride/urea) | 2h | 88% | 4 cycles |

| H₂SO₄ | 2h | 85% | Non-reusable |

| EDCI/HOBt | 12h | 65% | Non-reusable |

Propriétés

IUPAC Name |

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxochromen-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O4/c21-14-6-5-13(10-15(14)22)25-8-7-24(20(25)28)11-18(26)23-16-9-12-3-1-2-4-17(12)29-19(16)27/h1-6,9-10H,7-8,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAPKMBNFVLOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.